

# Application Notes and Protocols for the Research Peptide EEKLIVVAF

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Eeklivvaf |           |
| Cat. No.:            | B12399617 | Get Quote |

Disclaimer: **Eeklivvaf** (sequence: Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe) is a peptide sequence identified in a research context and is not an approved therapeutic drug. The following information is intended for research purposes only and does not constitute clinical dosage and administration guidelines.

### Introduction

**Eeklivvaf** is a peptide that has been identified as an epitope recognized by anti-melanoma cytolytic T-lymphocytes (CTLs) when presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-B44.[1] Its potential as a target for immunotherapy in melanoma is a subject of research. These application notes provide an overview of its binding characteristics and a representative protocol for its use in in vitro research settings.

# Quantitative Data: HLA-B44 Supertype Binding Affinity

The binding affinity of the **Eeklivvaf** peptide to various HLA-B\*44 supertype alleles has been quantified by measuring the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity. The following table summarizes the binding data.



| Peptide       | Source  | B1801     | B4001     | B4002     | B4402     | B*4403    |
|---------------|---------|-----------|-----------|-----------|-----------|-----------|
| Sequence      |         | (IC50 nM) |
| EEKLIVVA<br>F | 69.0059 | 1.0       | 863       | 184       | 68        | 52        |

Data from patent application WO2003040165A2. A binding affinity of 500 nM or less is typically considered necessary for a peptide to elicit a CTL response.[2]

## **Mechanism of Action: T-Cell Recognition**

The **Eeklivvaf** peptide, when presented by HLA-B44 molecules on the surface of melanoma cells, can be recognized by the T-cell receptor (TCR) on specific cytotoxic T-lymphocytes. This recognition can trigger the activation of the CTL, leading to the targeted killing of the melanoma cell.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2003040165A2 Hla class i and ii binding peptides and their uses Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Research Peptide EEKLIVVAF]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399617#eeklivvaf-dosage-and-administration-quidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing